molecular formula C8H8ClN3O3 B8282681 5-Acetyl-3-amino-6-chloro-pyrazine-2-carboxylic acid methyl ester

5-Acetyl-3-amino-6-chloro-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8282681
M. Wt: 229.62 g/mol
InChI Key: FRQCSWYWKMDKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163011B2

Procedure details

A solution of 3-amino-6-chloro-5-(1-ethoxy-vinyl)-pyrazine-2-carboxylic acid methyl ester (46 mg, 0.190 mmol) and para-toluenesulfonic acid monohydrate (73.8 mg, 0.388 mmol) in THF (2.85 ml) was stirred at rt for 1 h. Saturated aq. NaHCO3 was added and the mixture was extracted twice with DCM. The combined organic layers were washed with brine, dried with Na2SO4, filtered and concentrated under reduced pressure to obtain a yellow solid (46 mg). This material was used for the next step without further purification.
Name
3-amino-6-chloro-5-(1-ethoxy-vinyl)-pyrazine-2-carboxylic acid methyl ester
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
73.8 mg
Type
reactant
Reaction Step One
Name
Quantity
2.85 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([C:12]([O:14]CC)=[CH2:13])=[C:7]([Cl:17])[N:6]=1)=[O:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([C:12](=[O:14])[CH3:13])=[C:7]([Cl:17])[N:6]=1)=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
3-amino-6-chloro-5-(1-ethoxy-vinyl)-pyrazine-2-carboxylic acid methyl ester
Quantity
46 mg
Type
reactant
Smiles
COC(=O)C1=NC(=C(N=C1N)C(=C)OCC)Cl
Name
Quantity
73.8 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2.85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=C(N=C1N)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: CALCULATEDPERCENTYIELD 105.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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